molecular formula C20H25ClN2O3S B2945641 Ethyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1190017-40-3

Ethyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2945641
CAS No.: 1190017-40-3
M. Wt: 408.94
InChI Key: LGAULQMWVRDBRS-UHFFFAOYSA-N
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Description

Its structure features a bicyclic thienopyridine core substituted with a benzamido group at position 2, an isopropyl group at position 6, and an ethyl ester at position 3, forming a hydrochloride salt. This compound belongs to a broader class of tetrahydrothieno[2,3-c]pyridine derivatives, which are studied for their diverse biological activities, including analgesic, anti-inflammatory, and receptor-modulating properties .

Properties

IUPAC Name

ethyl 2-benzamido-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S.ClH/c1-4-25-20(24)17-15-10-11-22(13(2)3)12-16(15)26-19(17)21-18(23)14-8-6-5-7-9-14;/h5-9,13H,4,10-12H2,1-3H3,(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAULQMWVRDBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thieno[2,3-c]pyridine core with an ethyl ester and a benzamide substituent. This unique configuration contributes to its biological activity and interaction with various biological targets.

  • GSK-3β Inhibition : Preliminary studies indicate that compounds with similar structural motifs exhibit potent inhibition of glycogen synthase kinase 3 beta (GSK-3β), a key regulator in cellular signaling pathways linked to cancer and neurodegenerative diseases. For instance, a related compound demonstrated an IC50 value of 8 nM against GSK-3β, suggesting potential for similar activity in ethyl 2-benzamido derivatives .
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory properties. In vitro studies have shown that related compounds can significantly reduce the production of pro-inflammatory cytokines and nitric oxide in microglial cell lines . This suggests potential applications in treating neuroinflammatory conditions.
  • Antiproliferative Activity : Research has indicated that ethyl 2-benzamido derivatives possess antiproliferative effects against various cancer cell lines. In one study, compounds with similar structures exhibited significant cytotoxicity against breast and colon cancer cells .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of ethyl 2-benzamido derivatives on different cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating effective antiproliferative activity. Notably, the IC50 values varied significantly among different cell lines, underscoring the need for further investigation into selectivity and mechanism .
  • In Vivo Studies : Animal model studies have suggested that compounds similar to ethyl 2-benzamido can reduce tumor growth in xenograft models. These findings support the potential for development as an anticancer therapeutic agent.

Data Table: Biological Activity Summary

Biological ActivityMechanism/TargetReference
GSK-3β InhibitionCompetitive inhibitor
Anti-inflammatoryReduces NO and cytokines
AntiproliferativeCytotoxicity in cancer cells

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents at positions 2 (amide/amino groups) and 6 (alkyl/aryl groups). Key examples include:

Compound Name R<sup>2</sup> Substituent R<sup>6</sup> Substituent Salt Form Key References
Ethyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Benzamido Isopropyl Hydrochloride
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT) Amino Methyl Free base
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Amino Benzyl Hydrochloride
Ethyl 2-(2-phenoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 2-Phenoxybenzamido Isopropyl Hydrochloride

Key Observations :

  • Position 6 : The isopropyl group introduces moderate lipophilicity, contrasting with the benzyl (more lipophilic) or methyl (less bulky) groups in analogs .
  • Salt Form : Hydrochloride salts improve aqueous solubility, critical for bioavailability, as seen in EAMT derivatives .

Physicochemical and Pharmacokinetic Properties

A comparison of key properties is summarized below:

Property Target Compound (Benzamido/Isopropyl) EAMT (Amino/Methyl) Benzyl Derivative (Amino/Benzyl)
Molecular Weight (Da) ~407.9 (HCl salt) 240.09 (free base) 348.88 (HCl salt)
logP Estimated ~3.2 (benzamido increases) 2.484 ~3.8 (benzyl increases)
Hydrogen Bond Donors/Acceptors 2 HBD, 4 HBA 4 HBD, 2 HBA 2 HBD, 4 HBA
Polar Surface Area (Ų) ~85 55.56 ~80
Solubility (aq. medium) Moderate (HCl salt enhances) Low (free base) Low (HCl salt improves)

Key Observations :

  • Hydrochloride salts mitigate solubility challenges, as seen in both the target compound and the benzyl derivative .

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